molecular formula C19H18N4O2S2 B2671121 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyloxy)acetamide CAS No. 941945-21-7

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2671121
CAS No.: 941945-21-7
M. Wt: 398.5
InChI Key: OKMBGOBSCWCISB-UHFFFAOYSA-N
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Description

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-13-4-6-15(7-5-13)25-11-17(24)20-9-8-14-12-27-19-21-18(22-23(14)19)16-3-2-10-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMBGOBSCWCISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyloxy)acetamide typically involves multi-step organic reactions The process begins with the preparation of the thiophene and thiazolo[3,2-b][1,2,4]triazole intermediates These intermediates are then coupled through a series of reactions involving alkylation, acylation, and condensation steps

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyloxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole or triazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticonvulsant properties. A study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their efficacy against seizures. The findings suggested that compounds with similar structural motifs to N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyloxy)acetamide could potentially serve as new antiepileptic drugs with improved potency and reduced toxicity .

Antimicrobial Properties

1,2,4-Triazoles are recognized for their broad spectrum of biological activities, including antimicrobial effects. The compound's structure allows it to interact with various microbial targets. Studies have shown that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit the growth of bacteria and fungi effectively . The unique combination of thiophene and triazole moieties enhances the compound's activity against resistant strains.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been documented in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. Further investigations into the specific anti-inflammatory mechanisms of this compound could reveal its therapeutic potential in treating inflammatory diseases .

Organic Semiconductors

The electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. This compound can be explored as a candidate for organic semiconductors due to its ability to form charge-transfer complexes. Research into its performance in organic light-emitting diodes (OLEDs) could yield promising results .

Photovoltaic Devices

The compound's unique electronic structure may also lend itself to applications in photovoltaic devices. Its ability to facilitate charge transport can enhance the efficiency of solar cells. Studies on similar thiazolo derivatives have shown improved performance metrics when incorporated into photovoltaic systems .

Molecular Probes

Due to its complex structure and functional groups, this compound can be utilized as a molecular probe in biological research. It can help elucidate various biological pathways and interactions at the molecular level. The compound's interactions with specific proteins or enzymes can provide insights into disease mechanisms and potential therapeutic targets .

Drug Development

The pharmacophore characteristics of this compound make it a valuable lead in drug development programs targeting various diseases. Its structural features can be modified to optimize efficacy and reduce side effects. Ongoing research is essential to fully explore its potential as a new therapeutic agent .

Summary Table of Applications

Application Area Specific Uses Key Findings
Medicinal ChemistryAnticonvulsant drugsPotential for new antiepileptic drugs with higher potency .
Antimicrobial agentsEffective against resistant bacterial strains .
Anti-inflammatory agentsInhibits pro-inflammatory pathways .
Materials ScienceOrganic semiconductorsSuitable for charge-transfer applications in OLEDs .
Photovoltaic devicesEnhances efficiency in solar cells .
Biological ResearchMolecular probesUseful for studying biological pathways and disease mechanisms .
Drug developmentPotential lead for new therapeutic agents .

Mechanism of Action

The mechanism of action of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyloxy)acetamide: Unique due to its specific combination of heterocyclic structures.

    Thiophene derivatives: Known for their electronic properties and used in materials science.

    Thiazole derivatives: Often explored for their biological activity.

    Triazole derivatives: Commonly used in medicinal chemistry for their diverse pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its combination of thiophene, thiazole, and triazole rings, which confer distinct chemical and biological properties

Biological Activity

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties.

Structural Characteristics

The compound's structure includes:

  • Thiazolo[3,2-b][1,2,4]triazole core : Known for its biological activity.
  • Thiophene group : Contributes to the compound's interaction with biological targets.
  • Ethyl chain and p-tolyloxy acetamide moiety : May enhance solubility and bioavailability.

Anticancer Activity

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance:

  • Evaluation on Cancer Cell Lines : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole demonstrate potent activity against various cancer types including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. In particular, 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones have been noted for their superior anticancer efficacy compared to respective amides .
Cancer Type Activity
Renal CancerSignificant inhibition observed
LeukemiaPotent activity noted
Colon CancerEffective against cell lines
Breast CancerHigh potency in vitro
MelanomaNotable cytotoxic effects

Antimicrobial and Antifungal Properties

The compound has also been investigated for its antimicrobial and antifungal activities:

  • Broad Spectrum Activity : Compounds with similar structural features have shown effectiveness against various microbial strains. The presence of the thiophene and thiazolo groups enhances their interaction with microbial targets .
Microbial Strain Activity Observed
BacteriaEffective against several strains
FungiNotable antifungal properties

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. For example:

  • Enzyme Inhibition : The compound may act as an inhibitor of tyrosine kinases (CDK2), which are critical in cancer cell signaling pathways . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.

Case Studies

Several studies have highlighted the promising biological activities of similar compounds:

  • Anticancer Screening : A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives against a panel of nearly 60 human cancer cell lines. The results showed that certain derivatives exhibited IC50 values significantly lower than standard anticancer drugs like doxorubicin .
    • Example: Compound X demonstrated an IC50 of 4.36 μM against HCT116 colon cancer cells.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related thiazole-triazole compounds against Mycobacterium tuberculosis. Some compounds displayed promising results but were less effective than established treatments .

Q & A

Q. Advanced Research Focus

  • Reaction Path Search:
    • Quantum chemical calculations (DFT) to model transition states and identify energy-efficient pathways .
  • Molecular Dynamics (MD):
    • Simulate ligand-receptor binding (e.g., with bacterial DNA gyrase) to prioritize analogs for synthesis .
  • Machine Learning:
    • Train models on existing bioactivity data (e.g., MIC values of triazole derivatives) to predict novel candidates .

How should researchers address discrepancies between purity data and biological results?

Advanced Research Focus
Case Example: High purity (≥95%) but low bioactivity may indicate:

  • Impurity Profiling:
    • LC-MS/MS to detect trace byproducts (e.g., unreacted maleimide intermediates) .
  • Conformational Analysis:
    • Circular Dichroism (CD) to check for stereochemical anomalies .
  • Bioassay Validation:
    • Repeat assays with orthogonal methods (e.g., fluorescence-based viability assays vs. MTT) .

What strategies enhance the solubility and bioavailability of this compound?

Q. Advanced Research Focus

  • Salt Formation:
    • React with HCl or sodium bicarbonate to improve aqueous solubility .
  • Prodrug Design:
    • Mask the acetamide group with hydrolyzable esters (e.g., ethyl ester prodrugs) .
  • Nanoparticle Encapsulation:
    • Use PLGA nanoparticles to enhance permeability across biological barriers .

How is X-ray crystallography applied to resolve structural ambiguities?

Q. Advanced Research Focus

  • Crystallization Conditions:
    • Slow evaporation from DMSO/ethanol (7:3 v/v) to obtain diffraction-quality crystals .
  • Data Interpretation:
    • Refine crystallographic parameters (R-factor < 0.05) to confirm bond angles and planarity of the thiazolo-triazole core .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.